molecular formula C11H11NO3S B14307587 2-Thiazolidinecarboxylic acid, 3-benzoyl- CAS No. 114199-22-3

2-Thiazolidinecarboxylic acid, 3-benzoyl-

Cat. No.: B14307587
CAS No.: 114199-22-3
M. Wt: 237.28 g/mol
InChI Key: MJTVVARFPCSOGI-UHFFFAOYSA-N
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Description

2-Thiazolidinecarboxylic acid, 3-benzoyl- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the benzoyl group at the third position enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinecarboxylic acid, 3-benzoyl- typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method is advantageous due to its simplicity and efficiency in producing high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinecarboxylic acid, 3-benzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic conditions, heat.

    Reduction: NaBH4, LiAlH4, solvents like ethanol or ether.

    Substitution: NBS, solvents like carbon tetrachloride (CCl4), radical initiators.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzylic halides.

Mechanism of Action

The mechanism of action of 2-Thiazolidinecarboxylic acid, 3-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

2-Thiazolidinecarboxylic acid, 3-benzoyl- can be compared with other thiazolidine derivatives, such as:

The uniqueness of 2-Thiazolidinecarboxylic acid, 3-benzoyl- lies in its benzoyl group, which enhances its reactivity and potential for diverse applications.

Properties

CAS No.

114199-22-3

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

3-benzoyl-1,3-thiazolidine-2-carboxylic acid

InChI

InChI=1S/C11H11NO3S/c13-9(8-4-2-1-3-5-8)12-6-7-16-10(12)11(14)15/h1-5,10H,6-7H2,(H,14,15)

InChI Key

MJTVVARFPCSOGI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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